8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of 8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods allow for the efficient construction of the imidazo[1,2-a]pyridine scaffold. Industrial production methods often utilize transition metal catalysis, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .
Analyse Chemischer Reaktionen
8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the functionalization of the imidazo[1,2-a]pyridine scaffold .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . Additionally, it is used in the development of new materials for industrial applications .
Wirkmechanismus
The mechanism of action of 8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors . This interaction can lead to various biological effects, depending on the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine can be compared to other similar compounds, such as 6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine and 6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific bromine and methyl substitutions, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H10BrN3 |
---|---|
Molekulargewicht |
240.10 g/mol |
IUPAC-Name |
8-bromo-2,3-dimethylimidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C9H10BrN3/c1-5-6(2)13-4-7(11)3-8(10)9(13)12-5/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
LKMZPBJYSWBNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(C=C(C2=N1)Br)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.